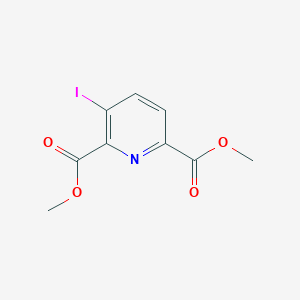

Dimethyl 3-iodopyridine-2,6-dicarboxylate

Description

Properties

Molecular Formula |

C9H8INO4 |

|---|---|

Molecular Weight |

321.07 g/mol |

IUPAC Name |

dimethyl 3-iodopyridine-2,6-dicarboxylate |

InChI |

InChI=1S/C9H8INO4/c1-14-8(12)6-4-3-5(10)7(11-6)9(13)15-2/h3-4H,1-2H3 |

InChI Key |

VXGDHKYVHIAFFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-iodopyridine-2,6-dicarboxylate typically involves the iodination of dimethyl pyridine-2,6-dicarboxylate. One common method includes the reaction of pyridine-2,6-dicarbonyl dichloride with methanol to form dimethyl pyridine-2,6-dicarboxylate, followed by iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-iodopyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although specific examples are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic compounds.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile, resulting in compounds like dimethyl 3-aminopyridine-2,6-dicarboxylate.

Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 3-iodopyridine-2,6-dicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of advanced materials, including polymers and coordination complexes.

Medicinal Chemistry: Research explores its potential as a precursor for bioactive compounds with therapeutic properties.

Mechanism of Action

The mechanism of action of Dimethyl 3-iodopyridine-2,6-dicarboxylate largely depends on its role as a precursor in chemical reactions. It acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Position 3 vs. 4: Most analogs in the evidence feature substituents at the 4-position (e.g., chloro, bromo, methoxy). For example, 4-substituents in pyridine derivatives often direct further functionalization to the 2- or 6-positions, whereas 3-substituents may influence reactivity at adjacent positions .

- Halogen Comparison : Iodine’s larger atomic radius and polarizability compared to chloro or bromo substituents could enhance leaving group ability in nucleophilic substitution or facilitate oxidative addition in cross-coupling reactions. For instance, dimethyl 4-bromopyridine-2,6-dicarboxylate undergoes Suzuki-Miyaura coupling with boronic acids , suggesting that the iodo analog might exhibit higher reactivity under similar conditions.

Physical Properties

Key physical properties of selected analogs are summarized below:

Inferred Properties for 3-Iodo Derivative :

Stability and Spectroscopic Data

- NMR Shifts : The 4-chloro derivative shows characteristic singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂), and 8.27 ppm (aromatic protons) . The 3-iodo analog would likely exhibit downfield shifts for aromatic protons due to iodine’s inductive effect.

- Mass Spectrometry : Molecular ion peaks for analogs align with expected m/z values (e.g., m/z 414 for a vinyl-substituted derivative ).

Biological Activity

Dimethyl 3-iodopyridine-2,6-dicarboxylate (DMIPDC) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C9H8INO4

- CAS Number : 112776-84-8

- Molecular Weight : 321.07 g/mol

Biological Activity Overview

The biological activities of DMIPDC can be categorized into several key areas:

-

Antimicrobial Activity

- DMIPDC exhibits significant antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have shown that DMIPDC has a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

-

Cytotoxicity

- Research indicates that DMIPDC can induce cytotoxic effects in cancer cell lines. For instance, it has been tested against murine melanoma B16 cells, showing a dose-dependent reduction in cell viability. Notably, it demonstrated low toxicity towards normal cells, suggesting a favorable therapeutic window .

-

Mechanisms of Action

- The mechanisms underlying the biological activity of DMIPDC are still under investigation. However, it is believed to involve:

- DNA Intercalation : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that DMIPDC may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects .

- The mechanisms underlying the biological activity of DMIPDC are still under investigation. However, it is believed to involve:

Table 1: Summary of Biological Activities of DMIPDC

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMIPDC revealed that at a concentration of 100 µg/ml, it inhibited the growth of Staphylococcus aureus by 90%, while showing minimal effect on human fibroblast cells at the same concentration. This highlights its selective toxicity towards pathogens over human cells.

Future Directions

The promising biological activities of DMIPDC suggest several avenues for future research:

- Further Mechanistic Studies : Understanding the precise mechanisms through which DMIPDC exerts its effects could enhance its application in therapeutics.

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile of DMIPDC in a living organism is crucial for potential clinical applications.

- Development of Derivatives : Synthesizing and testing derivatives of DMIPDC could lead to compounds with improved efficacy or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.